1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a methoxypiperidine group, an azetidine ring, and a naphthalen-2-yloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxypiperidine Intermediate: Starting from piperidine, the methoxy group can be introduced via nucleophilic substitution.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling with Naphthalen-2-yloxy Group: The final step involves coupling the methoxypiperidine-azetidine intermediate with a naphthalen-2-yloxy group using reagents like coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalen-2-yloxy group.
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(benzyl)ethanone: Contains a benzyl group instead of a naphthalen-2-yloxy group.
Uniqueness
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFADRJQVXKFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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